Desmethyl citalopram hydrochloride is a significant compound in the realm of pharmacology, particularly as a metabolite of citalopram, which is an antidepressant medication belonging to the selective serotonin reuptake inhibitor class. This compound is primarily studied for its role in the pharmacological effects of citalopram and its potential therapeutic applications.
Desmethyl citalopram is produced as a metabolite during the metabolic processing of citalopram in the human body. It can also be synthesized in laboratories for research and pharmaceutical purposes. The compound's synthesis and purification methods are essential for ensuring its availability for scientific studies and potential clinical applications.
Desmethyl citalopram falls under the category of organic compounds, specifically as a tertiary amine. It is classified as an antidepressant metabolite, which indicates its relevance in the study of antidepressant pharmacology and its effects on serotonin transport mechanisms.
The synthesis of desmethyl citalopram can be achieved through various chemical processes. One notable method involves the methylation of crude citalopram to convert desmethyl impurities into pure citalopram. This process typically employs reagents such as formaldehyde and formic acid, which facilitate the methylation reaction at elevated temperatures (85-95 °C) .
Desmethyl citalopram has a complex molecular structure characterized by a fluorophenyl group and a dimethylaminopropyl side chain. Its chemical formula is , indicating the presence of chlorine and fluorine atoms alongside carbon, hydrogen, and nitrogen.
Desmethyl citalopram participates in various chemical reactions that are crucial for its synthesis and transformation into other compounds. Key reactions include:
These reactions require precise control over conditions such as temperature, pH, and concentration of reactants to ensure high yields and purity of the final product.
Desmethyl citalopram primarily acts as a serotonin reuptake inhibitor. Its mechanism involves binding to serotonin transporters in the brain, thereby preventing the reabsorption of serotonin into presynaptic neurons. This action increases serotonin availability in the synaptic cleft, contributing to enhanced mood regulation.
Desmethyl citalopram has several scientific uses:
Desmethylcitalopram hydrochloride (systematic name: 1-[3-(Methylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile hydrochloride) is the pharmacologically active metabolite of the antidepressant drugs citalopram and escitalopram. Its molecular formula is C₁₉H₂₀ClFN₂O, with a molar mass of 346.83 g/mol. The compound features a bicyclic phthalane structure linked to a 4-fluorophenyl group and a methylaminopropyl side chain, forming a tertiary amine that is protonated in its hydrochloride salt form [4] [5].
Structurally, it retains the isobenzofuran core of its parent compounds but lacks one methyl group from the dimethylamino moiety of citalopram. This demethylation significantly influences its physicochemical properties: The hydrochloride salt exhibits high water solubility (>50 mg/mL) and a calculated partition coefficient (logP) of 3.1, indicating moderate lipophilicity. The presence of the fluorine atom at the para position of the phenyl ring contributes to its metabolic stability and influences electronic distribution [1] [7].
Table 1: Fundamental Chemical Properties of Desmethylcitalopram Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₀ClFN₂O |
Molar Mass | 346.83 g/mol |
Salt Form | Hydrochloride |
Parent Compound | Citalopram/Escitalopram |
IUPAC Name | 1-[3-(Methylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile hydrochloride |
CAS Registry Number | 46780600 (CID from PubChem) |
Desmethylcitalopram is generated in vivo through hepatic N-demethylation of citalopram (racemic mixture) or escitalopram ((S)-enantiomer), primarily mediated by cytochrome P450 enzymes CYP2C19 and CYP3A4. Pharmacokinetic studies reveal that desmethylcitalopram achieves plasma concentrations approximately 50% of the parent compound during steady-state therapy and exhibits an extended elimination half-life of approximately 50 hours compared to citalopram's 35 hours [3] [5] [8].
Though classified as a selective serotonin reuptake inhibitor (SSRI), its pharmacological profile differs significantly from its parents:
Table 2: Comparative Pharmacological Profile at Human Transporters
Compound | SERT Ki (nM) | NET Ki (nM) | SERT/NET Selectivity |
---|---|---|---|
Citalopram (Racemate) | 8.2 | 4,200 | 512-fold |
Escitalopram (S-isomer) | 1.1 | 7,900 | 7,182-fold |
Desmethylcitalopram | 53 | 26,500 | 500-fold |
Data synthesized from in vitro binding studies [2] [6]
The discovery of desmethylcitalopram's pharmacological significance paralleled evolving understanding of antidepressant metabolism. When citalopram was first synthesized in 1972 by Lundbeck scientists, initial research focused on the parent compound. By the 1990s, detailed metabolic studies identified desmethylcitalopram as a major circulating metabolite, prompting investigation into its contributions [3] [9].
Three key developments shaped its historical significance:
Table 3: Historical Milestones in Understanding Desmethylcitalopram
Year Range | Development | Significance |
---|---|---|
1972-1989 | Citalopram development and approval in Europe | Parent compound characterized; metabolism studied |
1990-1999 | Identification as major active metabolite | Recognition of pharmacological contribution beyond "inactive" metabolite status |
2000-2005 | Stereoselective analysis post-escitalopram launch | (S)-enantiomer established as primary active form |
2006-Present | Inclusion in therapeutic drug monitoring protocols | Clinical recognition of combined biomarker value |
Desmethylcitalopram hydrochloride exemplifies the complex interplay between drug metabolism and therapeutic efficacy in psychopharmacology. Its characterization marked a pivotal transition from viewing metabolites solely as elimination products to recognizing them as contributors to net pharmacological activity—a paradigm shift influencing antidepressant development strategies [2] [6] [9].
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2